molecular formula C12H18N2O3S B2567105 1-((4-Ethoxyphenyl)sulfonyl)piperazine CAS No. 64-77-7; 731821-80-0

1-((4-Ethoxyphenyl)sulfonyl)piperazine

Cat. No.: B2567105
CAS No.: 64-77-7; 731821-80-0
M. Wt: 270.35
InChI Key: QJNBKRSWEFTWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Ethoxyphenyl)sulfonyl)piperazine is a piperazine derivative featuring a sulfonyl group attached to a 4-ethoxyphenyl substituent. This compound is synthesized via nucleophilic substitution, where 4-ethoxyphenyl sulfonyl chloride reacts with piperazine in tetrahydrofuran (THF) at controlled temperatures, followed by purification via crystallization . Its structural uniqueness lies in the ethoxy (-OCH₂CH₃) group at the para position of the phenyl ring, which influences electronic properties and biological interactions. Notably, it has demonstrated antifungal activity against Candida albicans by inhibiting hyphal development without cytotoxicity at micromolar concentrations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-2-17-11-3-5-12(6-4-11)18(15,16)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNBKRSWEFTWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Piperazine Derivatives

Piperazine derivatives are classified based on substituents attached to the phenyl ring and the presence of functional groups like sulfonyl, acyl, or benzyl moieties. Below is a comparative analysis:

Compound Substituent Functional Group Key Applications References
1-((4-Ethoxyphenyl)sulfonyl)piperazine 4-Ethoxy (-OCH₂CH₃) Sulfonyl (-SO₂-) Antifungal (Candida spp.)
1-((4-Methoxyphenyl)sulfonyl)piperazine 4-Methoxy (-OCH₃) Sulfonyl Moderate antifungal activity
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ None 5-HT1B/1D agonist, psychostimulant
1-(4-Chlorophenyl)piperazine (pCPP) 4-Cl None Serotonergic activity, locomotor suppression
Sildenafil 4-Ethoxy + pyrazolopyrimidine Sulfonyl + methylpiperazine PDE5 inhibitor (erectile dysfunction)
1-(4-Methylphenyl)sulfonylpiperazine 4-Methyl (-CH₃) Sulfonyl Intermediate in pharmaceutical synthesis
Key Observations:
  • Substituent Effects : The ethoxy group in this compound provides electron-donating properties, enhancing stability and bioavailability compared to electron-withdrawing groups (e.g., -CF₃ in TFMPP) .
  • Sulfonyl Group: The sulfonyl moiety increases polarity and binding affinity to biological targets, differentiating it from non-sulfonated analogs like TFMPP or pCPP .
Antifungal Activity
  • This compound : Inhibits C. albicans hyphal formation at low micromolar concentrations (IC₅₀ ~50 μM) and is effective against clinically isolated Candida species without cytotoxicity .
  • 1-((4-Methoxyphenyl)sulfonyl)piperazine : Shows weaker inhibition of hyphal growth, suggesting ethoxy’s superiority over methoxy in antifungal potency .
  • Commercial Piperazines (e.g., BZP): No antifungal activity even at 400 μM, highlighting the critical role of sulfonyl and ethoxy groups .
Central Nervous System (CNS) Effects
  • Recreational Piperazines (TFMPP, BZP): Act as psychostimulants via 5-HT receptor agonism, causing hallucinogenic or locomotor effects .
  • This compound: No reported psychoactive effects, likely due to sulfonyl group hindering blood-brain barrier penetration .
Enzyme Inhibition
  • Sildenafil : Shares the 4-ethoxyphenyl sulfonyl group but includes a pyrazolopyrimidine ring, enabling PDE5 inhibition. This contrasts with the target compound’s antifungal mechanism, demonstrating how structural complexity dictates function .

Q & A

Basic Research Questions

Q. What optimized synthetic routes exist for 1-((4-Ethoxyphenyl)sulfonyl)piperazine, and how can purity be ensured?

  • Methodological Answer : A two-step approach is common: (1) sulfonylation of piperazine with 4-ethoxyphenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DCM), followed by (2) purification via column chromatography (silica gel, ethyl acetate/hexane). Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy. Key NMR signals include a singlet for the piperazine protons (δ 2.8–3.2 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and sulfonyl-linked aromatic protons (δ 7.3–7.6 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 299.1 for C₁₂H₁₈N₂O₃S).
  • FT-IR : Peaks at 1150–1200 cm⁻¹ (S=O stretching) and 1250 cm⁻¹ (C-O of ethoxy group) .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) and decreases in aqueous buffers (pH 7.4). Stability studies using accelerated degradation (40°C/75% RH for 4 weeks) show <5% decomposition via HPLC. Store at -20°C under inert gas to prevent sulfonyl group hydrolysis .

Advanced Research Questions

Q. How does the sulfonyl group influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations reveal the sulfonyl group forms hydrogen bonds with catalytic residues (e.g., Ser/Thr kinases). Comparative studies with non-sulfonylated analogs show a 10-fold increase in binding affinity (IC₅₀ = 0.8 μM vs. 8.2 μM) .

Q. How can discrepancies in reported cytotoxic activities of piperazine derivatives be resolved?

  • Methodological Answer : Variations arise from cell line specificity (e.g., HeLa vs. MCF-7) and assay conditions (MTT vs. ATP-based viability). Standardize protocols:

  • Use 72-hour exposure periods.
  • Validate results with clonogenic assays.
  • Perform dose-response curves (0.1–100 μM) to calculate EC₅₀ values .

Q. Can computational models predict inhibitory potential against carbonic anhydrase isoforms?

  • Methodological Answer : QSAR models (e.g., CoMFA) trained on similar sulfonamide derivatives predict inhibition constants (Kᵢ) for hCA II. Validate via enzyme assays:

  • Prepare recombinant hCA II (25 nM).
  • Monitor CO₂ hydration at 348 nm (ΔA/min) with/without inhibitor.
  • Compare with acetazolamide (positive control) .

Q. What strategies optimize selectivity for serotonin receptors over adrenergic receptors?

  • Methodological Answer :

  • Introduce bulky substituents (e.g., 3-methyl on the phenyl ring) to sterically hinder adrenergic binding.
  • Radioligand binding assays (³H-5HT vs. ³H-prazosin) quantify selectivity ratios.
  • SAR analysis shows 4-ethoxy enhances 5-HT₁A affinity (Kᵢ = 12 nM) while reducing α₁-adrenergic binding (Kᵢ = 450 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.